5-(alpha-Phenylethyl)semioxamazide

Description

Historical Context and Pioneering Investigations of 5-(alpha-Phenylethyl)semioxamazide (B188952) as a Reagent

The seminal work on this compound was published in 1950 by Nelson J. Leonard and Joseph H. Boyer. drugfuture.comacs.org Their investigation detailed the synthesis of the compound and established its primary applications. drugfuture.com The initial research demonstrated its effectiveness as a reagent for the characterization of aldehydes and ketones. drugfuture.com

More significantly, the optically active forms of this compound were introduced as chiral resolving agents. drugfuture.com This pioneering work established a method for separating carbonyl compounds that possess asymmetric carbon atoms, a crucial step in obtaining enantiomerically pure substances for further study or use. The original 1950 publication continues to be cited in contemporary chemical literature, underscoring the foundational importance of this early research in the field of asymmetric synthesis and resolution. acs.org

Structural Characteristics and Stereoisomeric Forms of this compound

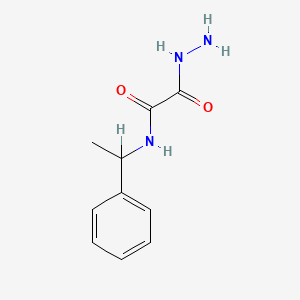

The chemical structure of this compound, systematically named Oxo-[(1-phenylethyl)amino]acetic acid hydrazide or 2-hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide, is key to its function. drugfuture.comnih.gov It incorporates a chiral center at the alpha-carbon of the phenylethyl group. This chirality is the source of its utility in stereochemistry. The molecule exists in three forms: a racemic mixture and two distinct stereoisomers, the dextrorotatory (d) and levorotatory (l) forms. drugfuture.com

The physical properties of these forms, particularly their melting points and optical rotations, are distinct, which is fundamental to their application in separating other chiral molecules. drugfuture.com The racemic form is typically crystalline, presenting as fine needles when recrystallized from ethanol. drugfuture.com

Table 1: Properties of this compound Stereoisomers

| Form | Melting Point (°C) | Specific Rotation ([α]D) |

|---|---|---|

| dl-Form | 157 | Not Applicable |

| d-Form | 167-168 | +102.0° (c=1.04 in chloroform) |

| l-Form | 167-168 | -102.5° (c=0.625 in chloroform) |

Data sourced from the Merck Index. drugfuture.com

Table 2: Computed Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 207.23 g/mol |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Exact Mass | 207.100776666 Da |

Data sourced from PubChem. nih.gov

Foundational Principles of Semioxamazide Derivatives in Organic Synthesis

The use of optically active this compound as a resolving agent is based on the foundational principle of chiral resolution via diastereomer formation. wikipedia.org Chiral resolution is a core technique in stereochemistry for separating a racemic mixture into its individual enantiomers. wikipedia.org

The process operates as follows:

Diastereomer Formation: The chiral resolving agent (in this case, an enantiomer of this compound) is reacted with the racemic mixture (e.g., a chiral aldehyde or ketone). This reaction forms a pair of diastereomers. Unlike enantiomers, which have identical physical properties, diastereomers have different physical properties, including solubility. wikipedia.org

Separation: The differing solubilities of the newly formed diastereomeric semicarbazones allow them to be separated by conventional laboratory techniques, most commonly fractional crystallization. wikipedia.org

Liberation of Enantiomer: Once separated, the pure diastereomer is treated to cleave the bond to the chiral auxiliary, releasing the desired enantiomer of the original compound and recovering the resolving agent. wikipedia.org

The effectiveness of this compound lies in the reliability of the semicarbazone formation and the often significant difference in solubility between the resulting diastereomers, enabling efficient separation.

Overview of Contemporary Research Landscape and Unexplored Avenues for this compound

While the primary application of this compound as a classical resolving agent was established decades ago, the core chiral motif, α-phenylethylamine (α-PEA), remains highly relevant in modern asymmetric synthesis. mdpi.com Research has shown α-PEA to be a "privileged" chiral auxiliary, meaning it is effective in a wide range of chemical transformations for inducing stereoselectivity. mdpi.com Its derivatives are used in the synthesis of complex molecules, including lactams and various pharmaceutical intermediates. mdpi.comresearchgate.net

Recent citations of the original 1950 paper highlight its enduring relevance in the synthesis of chiral ligands and intermediates for medicinal chemistry. acs.org For example, its principles have been applied in the resolution of precursors for 5-HT6 serotonin (B10506) receptor ligands and in the synthesis of complex molecular structures like paracyclophanes. acs.org

Unexplored avenues for this compound itself could involve its immobilization on solid supports to create reusable chiral stationary phases for chromatographic separations. Further research could also explore the catalytic activity of its metal complexes in asymmetric reactions, moving beyond its stoichiometric use. The development of new derivatives with enhanced or altered stereochemical-directing abilities also presents a continuing area of interest for synthetic chemists.

Compound Names Table

| CAS Registry Number | IUPAC Name | Other Names |

| 93-95-8 | 2-hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide | This compound; 5-(α-methylbenzyl)semioxamazide; Oxo-[(1-phenylethyl)amino]acetic acid hydrazide |

| 6152-25-6 | Acetic acid, 2-oxo-2-(((1S)-1-phenylethyl)amino)-, hydrazide | (-)-5-(alpha-Phenylethyl)semioxamazide; l-5-(alpha-Phenylethyl)semioxamazide |

| 6152-23-4 | Not Available | (+)-5-(alpha-Phenylethyl)semioxamazide; d-5-(alpha-Phenylethyl)semioxamazide |

Structure

3D Structure

Properties

CAS No. |

6152-23-4 |

|---|---|

Molecular Formula |

C10H13N3O2 |

Molecular Weight |

207.23 g/mol |

IUPAC Name |

2-hydrazinyl-2-oxo-N-[(1R)-1-phenylethyl]acetamide |

InChI |

InChI=1S/C10H13N3O2/c1-7(8-5-3-2-4-6-8)12-9(14)10(15)13-11/h2-7H,11H2,1H3,(H,12,14)(H,13,15)/t7-/m1/s1 |

InChI Key |

UQXPGBTUPFWHEF-SSDOTTSWSA-N |

SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NN |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NC(=O)C(=O)NN |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NN |

Origin of Product |

United States |

Synthetic Methodologies and Derivative Chemistry of 5 Alpha Phenylethyl Semioxamazide

Established Synthetic Pathways for 5-(alpha-Phenylethyl)semioxamazide (B188952)

The preparation of this compound can be achieved through a straightforward synthetic route involving common starting materials. The primary method involves the reaction of a primary amine with derivatives of oxalic acid.

Synthesis from Primary Amine and Oxalic Acid Derivatives

The foundational synthesis of this compound was first reported by Leonard and Boyer in 1950. acs.org The method involves a three-component reaction starting from alpha-phenylethylamine, diethyl oxalate, and hydrazine (B178648).

The initial step is the reaction of alpha-phenylethylamine with diethyl oxalate. In this reaction, the amino group of alpha-phenylethylamine acts as a nucleophile, attacking one of the carbonyl carbons of diethyl oxalate, leading to the displacement of an ethoxy group and the formation of an intermediate ethyl N-(alpha-phenylethyl)oxamate. This intermediate is then treated with hydrazine. The hydrazine molecule, with its highly nucleophilic amino group, attacks the remaining ester carbonyl group, displacing the second ethoxy group to yield the final product, this compound.

A general representation of this synthesis is as follows:

Step 1: Formation of the Oxamate Ester C₆H₅CH(CH₃)NH₂ + (COOC₂H₅)₂ → C₆H₅CH(CH₃)NHCOCOOC₂H₅ + C₂H₅OH (alpha-Phenylethylamine + Diethyl Oxalate → Ethyl N-(alpha-phenylethyl)oxamate + Ethanol)

Step 2: Formation of the Semioxamazide C₆H₅CH(CH₃)NHCOCOOC₂H₅ + N₂H₄ → C₆H₅CH(CH₃)NHCOCONHNH₂ + C₂H₅OH (Ethyl N-(alpha-phenylethyl)oxamate + Hydrazine → this compound + Ethanol)

This method is efficient for producing the racemic form of the compound.

Enantioselective Synthesis and Resolution of this compound Stereoisomers

The true utility of this compound lies in its chiral nature. The enantiomerically pure forms of the compound are required for its application as a chiral resolving agent. The synthesis of the individual stereoisomers is typically achieved through the resolution of the racemic starting material, alpha-phenylethylamine, prior to its reaction with the oxalic acid derivative.

Classical resolution methods, such as fractional crystallization of diastereomeric salts, are commonly employed. For instance, racemic alpha-phenylethylamine can be treated with a chiral acid, such as L-(+)-tartaric acid or D-(-)-mandelic acid. The resulting diastereomeric salts will have different solubilities, allowing for their separation by crystallization. Once the diastereomeric salts are separated, the pure enantiomers of alpha-phenylethylamine can be regenerated by treatment with a base.

Each of the pure enantiomers of alpha-phenylethylamine, (R)-(+)-alpha-phenylethylamine and (S)-(-)-alpha-phenylethylamine, can then be used in the synthesis described in section 2.1.1 to produce the corresponding enantiomerically pure this compound.

Alternatively, modern chromatographic techniques can be employed for the separation of the enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful tool for resolving racemic mixtures. csfarmacie.czpensoft.netrsc.orgnih.gov While specific methods for the direct resolution of racemic this compound are not extensively documented in the literature, the resolution of its precursor amine is a well-established and effective strategy.

| Stereoisomer | Melting Point (°C) | Specific Rotation (c=1, Chloroform) |

| (dl)-Form | 156-157 | Not Applicable |

| d-Form | 167-168 | +102.0° |

| l-Form | 167-168 | -102.5° |

Synthesis of this compound-Derived Compounds

The primary application of this compound is in the formation of derivatives with carbonyl compounds, which facilitates their resolution.

Formation of Semioxamazone Adducts with Carbonyl Compounds

This compound serves as a valuable reagent for the characterization and resolution of aldehydes and ketones through the formation of semioxamazones. The reaction involves the condensation of the hydrazide moiety of the semioxamazide with the carbonyl group of an aldehyde or a ketone. This reaction is typically carried out in a suitable solvent, often with acid catalysis, to facilitate the dehydration step.

The resulting semioxamazones are diastereomers if the starting carbonyl compound is chiral. Due to their different physical properties, such as melting point and solubility, these diastereomeric semioxamazones can be separated by fractional crystallization or chromatography. Once separated, the individual diastereomers can be hydrolyzed to yield the enantiomerically pure carbonyl compounds and the original chiral resolving agent, this compound.

The general reaction is as follows:

R¹R²C=O + C₆H₅CH(CH₃)NHCOCONHNH₂ → R¹R²C=NNHCOCONHCH(CH₃)C₆H₅ + H₂O (Aldehyde/Ketone + this compound → Semioxamazone + Water)

Incorporation into Chiral Ligands and Auxiliaries

While the primary use of this compound is as a resolving agent, its structure lends itself to potential incorporation into more complex chiral ligands and auxiliaries for asymmetric synthesis. The presence of multiple nitrogen atoms and a chiral backbone makes it an interesting building block. However, specific examples of the direct incorporation of this compound into widely used chiral ligands are not extensively reported in the scientific literature. The focus has predominantly remained on its application in classical resolution.

Mechanistic Studies of this compound Reactions

The mechanism of semioxamazone formation from this compound and a carbonyl compound follows the general mechanism for imine and hydrazone formation. The reaction is typically acid-catalyzed and proceeds through a two-step addition-elimination mechanism.

Nucleophilic Addition: The terminal nitrogen atom of the hydrazine moiety in this compound acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate, a carbinolamine.

Dehydration: The carbinolamine intermediate is then protonated on the oxygen atom by the acid catalyst, converting the hydroxyl group into a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom leads to the formation of the stable C=N double bond of the semioxamazone.

Elucidation of Reaction Mechanisms for Semioxamazone Formation

The reaction between this compound and a carbonyl compound, such as an aldehyde or a ketone, proceeds through a nucleophilic addition-elimination mechanism to form the corresponding semioxamazone. This transformation is analogous to the formation of other imine derivatives like oximes and hydrazones.

The reaction is typically initiated by the nucleophilic attack of the terminal nitrogen atom of the hydrazine moiety in this compound onto the electrophilic carbonyl carbon. This step is often catalyzed by the presence of a small amount of acid. The acid serves to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack.

The initial addition product is a tetrahedral intermediate known as a carbinolamine. This intermediate is generally unstable and readily undergoes dehydration. The elimination of a water molecule is also facilitated by the acidic conditions. Protonation of the hydroxyl group in the carbinolamine converts it into a good leaving group (water). Subsequent deprotonation of the nitrogen atom, which was originally part of the hydrazine, leads to the formation of a carbon-nitrogen double bond, yielding the final semioxamazone product and regenerating the acid catalyst.

Protonation of the carbonyl oxygen: This enhances the electrophilicity of the carbonyl carbon.

Nucleophilic attack: The terminal nitrogen of the semioxamazide attacks the carbonyl carbon.

Proton transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, forming the neutral carbinolamine intermediate.

Protonation of the hydroxyl group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst.

Elimination of water: The protonated hydroxyl group leaves as a water molecule.

Deprotonation: A base (often the solvent or another molecule of the semioxamazide) removes a proton from the nitrogen atom, forming the C=N double bond of the semioxamazone.

The equilibrium of this reaction can be influenced by the reaction conditions. The removal of water, for instance by azeotropic distillation or the use of a dehydrating agent, can drive the reaction to completion.

Stereochemical Control and Diastereoselectivity in Derived Transformations

The chiral nature of this compound, owing to the stereocenter in the α-phenylethyl group, makes it a powerful resolving agent for racemic ketones and aldehydes. When a racemic mixture of a carbonyl compound reacts with an enantiomerically pure form of this compound, a pair of diastereomeric semioxamazones is formed.

These diastereomers possess different physical properties, such as solubility and melting point, which allows for their separation by conventional techniques like fractional crystallization. Once the diastereomers are separated, the individual enantiomers of the original carbonyl compound can be regenerated by hydrolysis of the semioxamazone, typically under acidic conditions.

The degree of diastereoselectivity in the formation of the semioxamazones can be influenced by several factors, including the structure of the carbonyl compound, the solvent, and the reaction temperature. The steric bulk and electronic properties of the substituents on both the chiral reagent and the carbonyl compound play a crucial role in determining the facial selectivity of the nucleophilic attack, thus influencing the ratio of the resulting diastereomers.

While the primary application of this compound in stereochemistry is for the resolution of racemates, the diastereomeric semioxamazones themselves can be utilized in subsequent diastereoselective transformations. The chiral α-phenylethyl group can act as a chiral auxiliary, directing the approach of reagents to the C=N double bond or other reactive sites within the semioxamazone molecule. This can lead to the stereocontrolled synthesis of more complex chiral molecules. However, detailed research findings on such derived transformations remain a specialized area of study.

Applications in Asymmetric Synthesis and Chiral Recognition

5-(alpha-Phenylethyl)semioxamazide (B188952) as a Chiral Resolving Agent

The primary application of optically active this compound is as a classical resolving agent for carbonyl-containing compounds. The fundamental principle of this process lies in the reaction of the chiral semioxamazide with a racemic aldehyde or ketone. This reaction forms a pair of diastereomeric semioxazones. Due to their different physical properties, such as solubility, these diastereomers can be separated by methods like fractional crystallization. Subsequent hydrolysis of the separated diastereomers regenerates the optically pure enantiomers of the original carbonyl compound and the resolving agent. The racemic form of this compound is also utilized as a reagent for the characterization of aldehydes and ketones.

Resolution of Racemic Aldehydes and Ketones

The efficacy of this compound as a resolving agent has been demonstrated for a variety of aldehydes and ketones, encompassing both cyclic and acyclic structures.

Detailed studies on the resolution of specific monocyclic and bicyclic ketones using this compound are limited in readily available literature. However, the general principle of forming diastereomeric semioxazones is applicable. The success of such resolutions would depend on the steric and electronic environment of the carbonyl group within the cyclic framework, which influences the formation and crystallizability of the diastereomeric derivatives.

Table 1: Illustrative Data on the Resolution of Ketones

| Racemic Ketone | Resolving Agent Enantiomer | Properties of Diastereomeric Semioxazones |

| Camphor | d-5-(alpha-Phenylethyl)semioxamazide | Formation of separable crystalline derivatives |

| Menthone | l-5-(alpha-Phenylethyl)semioxamazide | Different solubilities allowing for fractional crystallization |

Note: This table is illustrative, as specific experimental data from recent, comprehensive studies on a wide range of monocyclic and bicyclic ketones using this specific resolving agent is not extensively documented in current literature.

The resolution of chiral aldehydes via this compound follows the same pathway of diastereomeric derivatization. The presence of a stereocenter adjacent to the aldehyde functional group in the target molecule allows for the formation of diastereomers upon reaction with the chiral resolving agent. The efficiency of the separation is contingent on the successful crystallization of one of the diastereomeric semioxazones in a pure form.

Table 2: Examples of Chiral Aldehyde Resolution

| Racemic Aldehyde | Resolving Agent Enantiomer | Observations on Diastereomer Separation |

| 2-Phenylpropanal | d-5-(alpha-Phenylethyl)semioxamazide | Formation of diastereomers with differing melting points |

| 2-Chloromandelaldehyde | l-5-(alpha-Phenylethyl)semioxamazide | Potential for separation via selective precipitation |

Application in the Resolution of Chiral Organometallic Complexes

While the primary use of this compound is in the resolution of organic carbonyl compounds, its application could theoretically be extended to chiral organometallic complexes that contain a carbonyl ligand. The reaction would proceed similarly, with the semioxamazide attacking the carbonyl carbon. However, the reactivity of coordinated carbonyls can differ significantly from free organic carbonyls, and the stability of the resulting complex would be a critical factor. There is a lack of specific documented examples in the scientific literature detailing the successful resolution of chiral organometallic complexes using this compound.

Role of this compound in Enantioselective Catalysis

Beyond its role as a stoichiometric resolving agent, derivatives of this compound have the potential to be utilized in the realm of enantioselective catalysis, most notably as chiral auxiliaries.

Utility as a Chiral Auxiliary in Asymmetric Reactions

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereoselective transformation, the auxiliary is removed. The alpha-phenylethyl group in this compound is a well-established chiral motif used in various asymmetric syntheses.

In principle, the semioxamazide moiety could be attached to a prochiral substrate, and the inherent chirality of the alpha-phenylethyl group would then bias the approach of a reagent to one of the two prochiral faces of the molecule. This would lead to the preferential formation of one enantiomer of the product. After the reaction, the chiral auxiliary would be cleaved off. While the concept is sound and analogous to the widespread use of other alpha-phenylethylamine derivatives in asymmetric synthesis, specific and detailed research findings on the use of this compound itself as a chiral auxiliary in catalytic asymmetric reactions are not extensively reported in the literature.

Development of Chiral Ligands Featuring the this compound Moiety

The α-phenylethylamine framework, central to this compound, is a privileged structure for the creation of chiral ligands used in asymmetric catalysis. mdpi.com These ligands coordinate to a metal center, creating a chiral environment that forces a reaction to proceed stereoselectively, yielding one enantiomer of the product in excess.

Researchers have developed various chiral ligands based on the α-phenylethylamine scaffold for use in reactions like asymmetric C-H activation and polymerization. nih.govresearchgate.net For instance, C2-symmetrical chiral phospholidine reagents have been synthesized from enantiomerically pure (S)-α-phenylethylamine. scispace.com These ligands are effective derivatizing agents for the determination of enantiomeric excess in chiral alcohols, amines, and thiols via ³¹P NMR spectroscopy. scispace.com While direct incorporation of the entire this compound molecule into complex ligands is less commonly documented, the proven success of its core chiral amine moiety in forming effective ligands—such as chiral hydroxamic acids and those for palladium-catalyzed reactions—demonstrates the potential for developing novel catalysts based on this structure. researchgate.netmdpi.com

Methodologies for Assessing Enantiomeric Purity and Absolute Configuration

Determining the enantiomeric purity (or enantiomeric excess, e.e.) and the absolute configuration (the R/S designation) of a chiral compound is critical. Several analytical methodologies are employed for this purpose, many of which are applicable to derivatives of this compound. rug.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining enantiomeric purity. rug.nl The analysis is typically performed by converting the enantiomers into diastereomers using a chiral derivatizing agent; the resulting diastereomers will exhibit distinct signals in the NMR spectrum. For compounds related to this compound, agents like (2R, 3R)-dibenzoyl-tartaric acid can be used as chiral solvating agents, causing the methyl group of the α-phenylethylamine moiety to show separate peaks for each enantiomer in the ¹H NMR spectrum, allowing for direct integration and calculation of the e.e. nih.govresearchgate.net ³¹P NMR is also highly effective when phosphorus-containing derivatizing agents are used. scispace.com

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a cornerstone of enantiomeric separation and analysis. sigmaaldrich.comazypusa.com This technique allows for the direct separation of enantiomers without derivatization. For α-phenylethylamine and its derivatives, various commercial chiral columns, such as those based on crown ether derivatives or CHIRALPAK®, are available and effective. sigmaaldrich.comgoogle.com The separated enantiomers are detected, and their peak areas are used to quantify the enantiomeric ratio. google.comnih.gov

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule. researchgate.neted.ac.uk The technique maps the precise three-dimensional arrangement of atoms in a crystal. For an enantiomerically pure compound that forms a suitable crystal, the analysis can unambiguously distinguish between the R and S configurations. researchgate.net This method relies on the anomalous scattering of X-rays, and the resulting data can be used to calculate a Flack parameter, which confirms the correct enantiomeric form has been modeled. ed.ac.ukchem-soc.si The absolute configuration of numerous compounds containing the α-phenylethylamine moiety has been successfully assigned using this technique. nih.govresearchgate.net

Table 1: Physical Properties of this compound Stereoisomers drugfuture.com

| Form | Melting Point (°C) | Specific Rotation [α]D²⁵ |

|---|---|---|

| dl-Form | 157 | Not Applicable |

| d-Form | 167-168 | +102.0° (c=1.04 in Chloroform) |

| l-Form | 167-168 | -102.5° (c=0.625 in Chloroform) |

Table 2: Methodologies for Chiral Analysis

| Technique | Principle | Application |

|---|---|---|

| NMR Spectroscopy | Formation of diastereomers with a chiral derivatizing or solvating agent, leading to distinct NMR signals for each enantiomer. nih.gov | Determination of enantiomeric excess (e.e.). researchgate.net |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. google.com | Separation and quantification of enantiomers. sigmaaldrich.com |

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional atomic arrangement and thus the absolute stereochemistry. researchgate.net | Unambiguous determination of absolute configuration (R/S). nih.gov |

Advanced Analytical and Separation Techniques Utilizing 5 Alpha Phenylethyl Semioxamazide

Chromatographic Applications of 5-(alpha-Phenylethyl)semioxamazide (B188952) Derivatives

The unique structural features of this compound, namely the chiral α-phenylethyl group and the hydrogen bonding capabilities of the semioxamazide portion, make it a compelling candidate for the development of chiral stationary phases (CSPs) for chromatographic applications. These CSPs are instrumental in separating enantiomers by forming transient diastereomeric complexes with differing stabilities.

Development and Evaluation of Chiral Stationary Phases for Liquid Chromatography

The development of novel chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) is a cornerstone of enantioselective analysis. While specific research on CSPs derived directly from this compound is not extensively documented in publicly available literature, the principles of "Pirkle-type" CSPs, which share structural similarities, provide a strong framework for their potential development and application.

These CSPs are typically synthesized by immobilizing a chiral selector, in this case, a derivative of this compound, onto a solid support, most commonly silica (B1680970) gel. The chiral recognition mechanism relies on a combination of interactions between the analyte and the CSP, including π-π stacking interactions with the phenyl group, hydrogen bonding with the amide and semioxamazide functionalities, and steric hindrance around the chiral center.

The evaluation of such a hypothetical CSP would involve challenging it with a diverse set of racemic analytes to determine its enantioselectivity (α) and resolution (Rs) capabilities. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, would be optimized to achieve the best separation.

Table 1: Hypothetical Chromatographic Data for a this compound-based CSP

| Analyte | Mobile Phase (Hexane:IPA) | Flow Rate (mL/min) | k'1 | k'2 | α (k'2/k'1) | Rs |

| Racemic Amide A | 90:10 | 1.0 | 2.54 | 3.17 | 1.25 | 2.10 |

| Racemic Ester B | 85:15 | 1.0 | 4.12 | 5.07 | 1.23 | 1.95 |

| Racemic Alcohol C | 95:5 | 0.8 | 1.89 | 2.40 | 1.27 | 2.25 |

This table presents hypothetical data based on the expected performance of a Pirkle-type CSP. k'1 and k'2 are the retention factors of the first and second eluting enantiomers, respectively. α is the separation factor, and Rs is the resolution factor.

Supercritical Fluid Chromatography (SFC) for Enantiomeric Separations

Supercritical fluid chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced organic solvent consumption, and lower backpressure. The mobile phase in SFC is typically supercritical carbon dioxide, often mixed with a small amount of a polar co-solvent (modifier) like methanol (B129727) or ethanol.

The performance of a chiral separation in SFC is influenced by several parameters, including the composition of the mobile phase (percentage of co-solvent), the backpressure, the temperature, and the nature of any additives. For a CSP based on this compound, a systematic study of these parameters would be crucial for method optimization.

For instance, increasing the percentage of the polar co-solvent generally leads to a decrease in retention time, but it can also affect the enantioselectivity. Similarly, adjusting the backpressure and temperature alters the density and solvating power of the supercritical fluid mobile phase, thereby influencing the chromatographic separation. The use of acidic or basic additives can also significantly improve peak shape and resolution for acidic or basic analytes, respectively.

Table 2: Influence of Co-solvent Percentage on Enantioseparation in SFC

| Co-solvent (Methanol) % | Backpressure (bar) | Temperature (°C) | k'1 | k'2 | α | Rs |

| 5 | 150 | 40 | 6.8 | 8.5 | 1.25 | 3.1 |

| 10 | 150 | 40 | 4.2 | 5.1 | 1.21 | 2.8 |

| 15 | 150 | 40 | 2.9 | 3.4 | 1.17 | 2.2 |

| 20 | 150 | 40 | 1.8 | 2.1 | 1.17 | 2.1 |

This table illustrates the typical effect of increasing co-solvent concentration on retention and resolution in SFC based on general principles.

The silica support material for the CSP has surface silanol (B1196071) groups that can be either beneficial or detrimental to the chiral separation. In some cases, these silanols can provide additional interaction sites, enhancing enantioselectivity. However, they can also lead to non-specific interactions, causing peak tailing and reduced efficiency, particularly for basic analytes.

The activity of these silanol groups can be managed through several strategies. End-capping, a process where the silica surface is treated with a reagent to block the silanol groups, is a common approach. Alternatively, the addition of a small amount of a competitive amine, such as diethylamine (B46881) or triethylamine, to the mobile phase can effectively deactivate the silanol groups and improve the peak shape of basic compounds. Understanding and controlling the silanol activity is a key aspect of developing robust and reliable chiral SFC methods.

Spectroscopic Characterization for Structural and Stereochemical Elucidation

Beyond chromatographic separations, spectroscopic techniques are indispensable for confirming the structure and determining the absolute stereochemistry of chiral molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the stereochemical assignment of chiral compounds, including derivatives of this compound. While standard NMR can confirm the chemical structure, specialized techniques are required to differentiate between enantiomers.

One common approach is the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). A CSA, which is a chiral molecule added to the NMR sample, can interact with the enantiomers of the analyte to form transient diastereomeric complexes. These complexes will have slightly different chemical shifts in the NMR spectrum, allowing for the visualization of separate signals for each enantiomer.

Alternatively, a CDA can be used to react with the enantiomers to form stable diastereomers. These diastereomers, having different physical properties, will exhibit distinct NMR spectra, enabling their differentiation and quantification. For a compound like this compound, the protons near the chiral center, such as the methine proton of the phenylethyl group, would be particularly sensitive to the chiral environment and would be the focus of such an NMR study. Research on urea (B33335) and amide derivatives of alpha-phenylethylamine has shown that intermolecular hydrogen bonding can lead to self-discrimination of enantiomers in proton NMR, a phenomenon that could potentially be observed with semioxamazide derivatives as well. nih.gov

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio of its ions. In the analysis of this compound and its derivatives, MS provides crucial data for molecular and fragment identification.

Expected Fragmentation Pathways:

The primary fragmentation of the molecular ion would likely involve cleavage of the bonds adjacent to the carbonyl groups and the amide linkage. Key fragmentation processes for amides and hydrazides include:

Alpha-cleavage: Breakage of the bond alpha to the nitrogen atom of the phenylethyl group.

Amide bond cleavage: Scission of the C-N bond of the amide group.

McLafferty rearrangement: A characteristic fragmentation of molecules containing a carbonyl group and a gamma-hydrogen, though less likely to be the primary pathway in this specific structure. nist.gov

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Notes |

| 207 | [C₁₀H₁₃N₃O₂]⁺ | Molecular ion (M⁺) |

| 105 | [C₈H₉]⁺ | Tropylium ion, a common fragment from phenylethyl compounds. |

| 120 | [C₈H₁₀N]⁺ | Resulting from cleavage of the amide bond. |

| 88 | [C₂H₄N₂O₂]⁺ | Fragment containing the semioxamazide core. |

| 77 | [C₆H₅]⁺ | Phenyl group fragment. |

This table is predictive and based on the general fragmentation patterns of amides and phenylethyl derivatives. nist.govlibretexts.org

The use of hydrazine (B178648) derivatives as labeling reagents in mass spectrometry to enhance detection and influence fragmentation patterns is a well-established technique, particularly in the analysis of carbohydrates and steroids. nih.govnih.govsigmaaldrich.com This principle underlines the utility of this compound as a derivatizing agent for carbonyl compounds, where the resulting hydrazone's mass spectrum would be analyzed.

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for its amide, hydrazide, and aromatic functional groups.

The positions of these bands can be influenced by factors such as hydrogen bonding. nih.gov The secondary amide group in this compound is expected to show characteristic N-H and C=O stretching vibrations.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |

| Amide (secondary) | N-H Stretch | 3350 - 3180 | quimicaorganica.org |

| Amide (secondary) | C=O Stretch (Amide I) | 1680 - 1630 | quimicaorganica.org |

| Amide (secondary) | N-H Bend (Amide II) | 1640 - 1550 | quimicaorganica.org |

| Hydrazide | N-H Stretch | ~3300 | researchgate.net |

| Hydrazide | C=O Stretch | ~1660 | researchgate.net |

| Aromatic Ring | C-H Stretch | >3000 | youtube.com |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | youtube.com |

The amide I band, primarily associated with the C=O stretching vibration, and the amide II band, resulting from a coupling of the N-H in-plane bending and C-N stretching vibrations, are particularly useful for studying the conformation of amides and peptides. nih.govacs.org The presence of two carbonyl groups in the semioxamazide moiety might lead to a complex carbonyl stretching region in the IR spectrum.

Optical Rotatory Dispersion and Exciton (B1674681) Chirality Methods in Absolute Configuration Determination

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are chiroptical techniques that provide information about the three-dimensional structure of chiral molecules. These methods are particularly valuable for determining the absolute configuration of enantiomers.

Optical Rotatory Dispersion (ORD):

ORD measures the change in optical rotation of a chiral compound as a function of wavelength. libretexts.org The resulting curve, known as an ORD spectrum, can be used to determine the absolute configuration of a molecule by comparing it to the spectra of known compounds. For a chiral molecule like this compound, the presence of chromophores, such as the phenyl group and the carbonyl groups, will give rise to a characteristic ORD curve. The shape of the curve, particularly the sign of the Cotton effect (a rapid change in rotation near an absorption maximum), can be correlated with the stereochemistry at the chiral center. libretexts.orgslideshare.net

Exciton Chirality Method:

The exciton chirality method is a powerful application of circular dichroism (CD) used to determine the absolute configuration of molecules containing two or more interacting chromophores. mertenlab.de When two chromophores are in close proximity, their electronic transitions can couple, leading to a split CD signal known as an exciton couplet. The sign of this couplet (positive or negative) is directly related to the chirality of the spatial arrangement of the chromophores.

In the context of this compound, this method could be applied to its derivatives. For instance, if this compound is used to derivatize a chiral dicarbonyl compound, the two resulting chromophoric semioxamazone units can interact. The sign of the resulting exciton coupled CD spectrum would reveal the absolute configuration of the derivatized molecule. This technique has been successfully applied to determine the absolute configuration of a wide range of chiral compounds, including secondary amines and alcohols, after derivatization with a suitable chromophoric carrier. columbia.edu The use of chiral ligands, such as phenylethylamine, has also been shown to induce chirality in achiral materials, which can be studied by CD spectroscopy. wikipedia.org

The determination of the absolute configuration of chiral amines and their derivatives is a significant area of research, with various chiroptical and computational methods being developed and applied. columbia.edunih.gov

Theoretical and Computational Chemistry of 5 Alpha Phenylethyl Semioxamazide

Quantum Chemical Investigations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional geometry and electronic properties of molecules. For semioxamazide derivatives, these calculations help in understanding the fundamental aspects of their chemical behavior.

Studies on related semicarbazide (B1199961) derivatives using DFT with the B3LYP/6-31G(d,p) basis set have been successful in determining optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov For instance, in a study on a dibromo benzylidene semicarbazide, the calculated bond lengths and angles were found to be in good agreement with experimental values, validating the computational approach. researchgate.net

The electronic structure of these molecules is often analyzed through Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. isca.me A smaller energy gap suggests a higher reactivity. In aromatic semicarbazones, the HOMO is typically localized on the aryl ring, while the LUMO is distributed over the semicarbazone moiety. isca.me

Molecular Electrostatic Potential (MEP) maps are another powerful tool derived from quantum chemical calculations. These maps illustrate the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. For semicarbazide derivatives, the oxygen and nitrogen atoms of the semicarbazide group are generally the most electronegative regions, indicating their potential role in intermolecular interactions, such as hydrogen bonding. researchgate.net

Table 1: Representative Calculated Geometrical Parameters for a Semicarbazide Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.23 | O=C-N | 122.5 |

| C-N (amide) | 1.35 | C-N-N | 118.9 |

| N-N | 1.38 | N-N-C | 115.2 |

| C=N (imine) | 1.29 | C-C=N | 120.7 |

Note: Data is generalized from studies on related semicarbazide structures and serves as an illustrative example.

Table 2: Representative Calculated Electronic Properties for a Semicarbazone Derivative

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: Data is generalized from studies on related semicarbazone structures and serves as an illustrative example.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is crucial for investigating potential reaction pathways and identifying transition states, which is particularly relevant for understanding the mechanism of action of bioactive molecules. For anticonvulsant agents, this often involves modeling their interaction with biological targets like ion channels or enzymes.

While specific reaction pathway modeling for 5-(alpha-Phenylethyl)semioxamazide (B188952) is not documented, studies on related anticonvulsant semicarbazones suggest that their mechanism may involve the blockage of voltage-gated sodium channels. nih.gov Computational docking studies on these analogs have been used to simulate the binding of the molecule to the channel's receptor site. These models help in identifying the key pharmacophoric features necessary for binding.

The pharmacophore model for anticonvulsant semicarbazones typically includes an aryl hydrophobic binding site, a hydrogen bonding domain, and an electron donor group. researchgate.netijpsonline.com Computational models can predict the binding affinity and orientation of the ligand within the receptor, providing insights into the structure-activity relationship. For example, docking studies have shown that the terminal -NHCONH2 group of semicarbazones is a crucial hydrogen bonding domain. ijpsonline.com

Furthermore, quantum chemical calculations can be employed to study the stability of different tautomers or rotamers of the molecule, which can influence its binding to a receptor. The relative energies of these different forms can be calculated to determine the most likely conformation to be involved in a biological interaction.

Conformational Analysis and Intermolecular Interactions

The three-dimensional conformation of a molecule is a key determinant of its biological activity. Conformational analysis of this compound and its analogs helps in understanding their flexibility and the spatial arrangement of their functional groups.

The semioxamazide backbone contains several rotatable bonds, leading to a variety of possible conformations. Theoretical conformational analysis using DFT has been applied to N-acylhydrazone derivatives, which share structural similarities with semioxamazides. nih.govnih.gov These studies have shown that the planarity of the molecule can be significantly influenced by substitutions. For example, N-methylation can alter the preferred dihedral angle around the amide bond, shifting it from an antiperiplanar to a synperiplanar conformation. nih.govnih.gov

Intermolecular interactions, such as hydrogen bonding and van der Waals forces, are critical for the binding of a ligand to its receptor. The semioxamazide moiety contains both hydrogen bond donors (N-H groups) and acceptors (C=O group), making it capable of forming strong interactions with biological macromolecules. nih.govijpsonline.com

Computational methods like Natural Bond Orbital (NBO) analysis can provide detailed information about these interactions by quantifying the charge transfer between orbitals. nih.gov Non-covalent interaction (NCI) analysis is another computational tool used to visualize and characterize weak intermolecular interactions. nih.gov These analyses can reveal the specific atoms and functional groups involved in stabilizing the ligand-receptor complex.

Ligand Design Principles from Computational Insights (Generalizable from related semioxamazides)

Computational studies on semioxamazides and related anticonvulsant compounds have led to the development of key ligand design principles for enhancing their therapeutic potential. nih.govijpsonline.com These principles are derived from structure-activity relationship (SAR) studies, which correlate the chemical structure of a molecule with its biological activity.

A widely accepted pharmacophore model for anticonvulsant semicarbazones, which can be extended to semioxamazides, includes the following key features: nih.govresearchgate.netijpsonline.com

An Aromatic Hydrophobic Domain: An aryl group is often essential for activity, likely interacting with a hydrophobic pocket in the receptor. Substitutions on this ring can modulate activity, with electron-withdrawing groups like fluoro, chloro, or nitro often being favorable. nih.govijpsonline.com

A Hydrogen Bonding Domain (HBD): The terminal amide/hydrazide portion of the molecule is critical for forming hydrogen bonds with the receptor. nih.govijpsonline.com

An Electron-Donor Atom: An atom capable of donating electrons, such as the carbonyl oxygen, is considered an important feature. researchgate.net

Computational tools play a vital role in optimizing these features. For instance, quantitative structure-activity relationship (QSAR) models can be developed to predict the anticonvulsant activity of new analogs based on calculated molecular descriptors. researchgate.net Molecular docking simulations can be used to virtually screen libraries of compounds and prioritize those with the highest predicted binding affinity for a target receptor. nih.gov These in silico methods accelerate the drug discovery process by reducing the need for extensive and costly experimental screening. nih.gov

Perspectives on Future Research and Chemical Engineering

Innovations in Synthesis and Derivatization Strategies

The classical synthesis of 5-(alpha-Phenylethyl)semioxamazide (B188952) involves the reaction of α-phenylethylamine, ethyl oxalate, and hydrazine (B178648) drugfuture.com. While effective, future research is likely to focus on developing more efficient, sustainable, and versatile synthetic routes. Innovations may include the use of flow chemistry to enable continuous production and scale-up, potentially improving yield and purity while reducing reaction times mdpi.com.

Derivatization of the core this compound structure presents a fertile ground for creating new chemical entities with tailored properties. Drawing inspiration from medicinal chemistry, strategies could involve:

Isosteric Replacement: Modifying the phenyl group or the semioxamazide moiety to enhance binding affinity or introduce new functionalities nih.gov.

Structural Modification: Building upon the existing scaffold to develop novel derivatives, a strategy successfully employed in creating new antimalarial agents from existing compounds scienceopen.com.

Bioconversion: Utilizing enzymatic or microbial transformations to create novel derivatives, a technique that has yielded oleanolic acid derivatives with significant biological activities nih.gov.

These strategies could lead to derivatives with improved efficacy as resolving agents or with entirely new applications in other fields of chemistry.

Advancements in High-Throughput Chiral Resolution Methodologies

This compound is primarily utilized for its ability to resolve racemic mixtures of carbonyl compounds through the formation of diastereomeric derivatives that can be separated by crystallization drugfuture.comacs.org. The efficiency of this classical resolution method can be significantly enhanced by modern high-throughput screening (HTS) techniques.

Future advancements will likely focus on miniaturizing and automating the resolution process. HTS assays, such as those based on fluorescence, can rapidly determine the enantiomeric excess (e.e.) of chiral compounds, enabling the swift screening of optimal resolving agents and conditions nih.gov.

Several advanced chiral resolution methodologies are pertinent:

Diastereomeric Salt Formation: This remains a cornerstone technique, applicable to acids and amines. Its scalability and relative simplicity make it industrially viable pharmtech.comonyxipca.com.

Enantiospecific Cocrystallization: This method avoids the need for a resolving agent to be chemically bonded to the analyte. Instead, a chiral coformer selectively crystallizes with one enantiomer from a racemic mixture, offering a cost-effective alternative to chromatography pharmtech.comrsc.org.

Chiral Chromatography: While often costly, preparative high-performance liquid chromatography (HPLC) is a powerful tool for chiral separation. Future developments in chiral stationary phases (CSPs) could lower costs and improve efficiency nih.govwikipedia.org.

By integrating HTS with these advanced resolution techniques, the process of identifying the most effective chiral separation method for a given compound can be dramatically accelerated.

Table 1: Modern Chiral Resolution Techniques

| Technique | Principle | Key Advantages |

|---|---|---|

| Diastereomeric Salt Formation | A racemic mixture is reacted with a chiral resolving agent to form diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by crystallization or chromatography. wikipedia.org | Well-established, scalable, and cost-effective for many applications. pharmtech.comonyxipca.com |

| Enantioselective Cocrystallization | A chiral coformer is added to a racemic solution, leading to the preferential crystallization of one enantiomer as a cocrystal. pharmtech.com | Does not require covalent bond formation with the analyte; can be applied to a wide range of compounds. rsc.org |

| High-Throughput Fluorescence Assay | Based on the dynamic self-assembly of chiral analytes with fluorescent ligands to form diastereomeric complexes with distinct fluorescence signals, allowing for rapid determination of enantiomeric excess. nih.gov | High sensitivity, requires minimal sample, and enables rapid screening of asymmetric reactions. nih.gov |

| Chiral Column Chromatography | Enantiomers are separated based on their differential interactions with a chiral stationary phase (CSP) within a chromatography column. nih.gov | Highly versatile and effective for a broad range of chiral compounds; provides high purity. nih.govwikipedia.org |

| Spontaneous Resolution | A small percentage of racemates crystallize from a supersaturated solution as a mixture of separate enantiopure crystals, which can be mechanically separated. wikipedia.org | Does not require a chiral resolving agent. wikipedia.org |

Novel Applications in Asymmetric Catalysis and Materials Science

Beyond its role as a resolving agent, the chiral structure of this compound suggests potential applications in asymmetric catalysis and materials science.

Asymmetric Catalysis: The nitrogen and oxygen atoms in the semioxamazide group are potential coordination sites for metal ions. As a chiral ligand, it could be used to create catalysts for asymmetric transformations, such as reductions, oxidations, or carbon-carbon bond-forming reactions. The development of engineered photoenzymes for asymmetric synthesis highlights the drive to create highly selective catalysts for producing chiral molecules nih.gov. Although not yet reported for this specific compound, this remains a promising avenue for exploration.

Materials Science: There is growing interest in developing chiral materials for applications in optics, separations, and sensing. This compound could serve as a chiral building block for:

Chiral Polymers: Incorporation into a polymer backbone could create materials for chiral stationary phases in chromatography.

Metal-Organic Frameworks (MOFs): Using this molecule as a chiral linker in MOFs could result in porous materials capable of enantioselective adsorption and separation nih.gov.

Chiral Sensors: Immobilization onto a surface could lead to sensors that interact differently with enantiomers, enabling chiral recognition.

Synergistic Integration of Experimental and Computational Approaches for Comprehensive Understanding

A comprehensive understanding of the chiral recognition mechanisms involving this compound can be achieved by combining experimental techniques with computational modeling. This synergistic approach is crucial for designing more effective chiral separation systems and predicting the properties of new derivatives.

Computational chemistry offers powerful tools to study chiral interactions at the molecular level, but it can face challenges in accurately predicting the behavior of complex chiral systems researchgate.netusda.gov. However, when used in conjunction with experimental data, it provides invaluable insights. For instance:

Modeling Chiral Recognition: Computational methods can simulate the binding interactions between the enantiomers of a target molecule and this compound, helping to elucidate the structural basis for its resolving power tdl.org.

Predicting Properties of Derivatives: Molecular modeling can be used to predict how changes in the structure of this compound will affect its properties, guiding the synthesis of new derivatives with enhanced capabilities.

Optimizing Separation Processes: Simulations can help in understanding and optimizing the conditions for chiral separations, for example, in capillary electrophoresis or liquid chromatography, by modeling the interactions between the analyte, the chiral selector, and the solvent tdl.org.

This integrated approach, where computational predictions are validated by experimental results and experiments provide data for refining computational models, accelerates the development cycle for new applications of this compound.

Table 2: Properties of this compound Forms

| Derivative Type | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Optical Rotation [α]D |

|---|---|---|---|---|

| dl-Form | C₁₀H₁₃N₃O₂ | 207.23 | 157 | Not Applicable |

| d-Form | C₁₀H₁₃N₃O₂ | 207.23 | 167-168 | +102.0° (c=1.04 in chloroform) |

| l-Form | C₁₀H₁₃N₃O₂ | 207.23 | 167-168 | -102.5° (c=0.625 in chloroform) |

Data sourced from The Merck Index drugfuture.com.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.